![molecular formula C14H15N7O2 B14573584 4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine CAS No. 61654-29-3](/img/structure/B14573584.png)
4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine is a complex organic compound with the chemical formula C₁₄H₁₅N₇O₂. This compound is part of a group of stereoisomers and is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a diazenyl linkage to a nitrophenyl hydrazine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The dimethyl groups are introduced through alkylation reactions, while the diazenyl linkage is formed via azo coupling reactions. The nitrophenyl hydrazine moiety is synthesized separately and then coupled to the pyrimidine core under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions, particularly at the dimethyl groups or the nitrophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine involves its interaction with specific molecular targets. The diazenyl linkage and nitrophenyl moiety play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine: Lacks the diazenyl and nitrophenyl groups, making it less complex.
2-Amino-4,6-dimethylpyrimidine: Contains an amino group instead of the diazenyl linkage.
4-Nitrophenylhydrazine: Contains the nitrophenyl hydrazine moiety but lacks the pyrimidine core.
Uniqueness
4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine is unique due to its combination of a pyrimidine core with dimethyl groups and a diazenyl linkage to a nitrophenyl hydrazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61654-29-3 |
|---|---|
Molecular Formula |
C14H15N7O2 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)imino-N'-(4-nitroanilino)ethanimidamide |
InChI |
InChI=1S/C14H15N7O2/c1-9-8-10(2)16-14(15-9)20-18-11(3)17-19-12-4-6-13(7-5-12)21(22)23/h4-8,19H,1-3H3 |
InChI Key |
DTCAWKICRXDTHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N=NC(=NNC2=CC=C(C=C2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


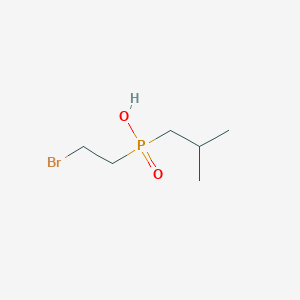
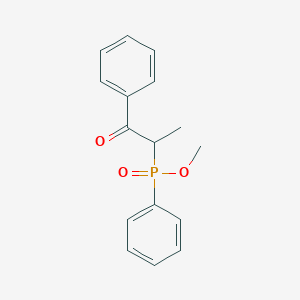
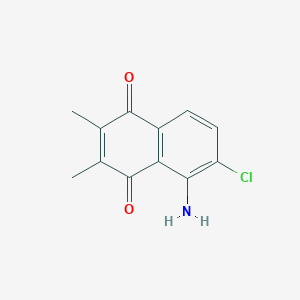
![Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]-](/img/structure/B14573514.png)
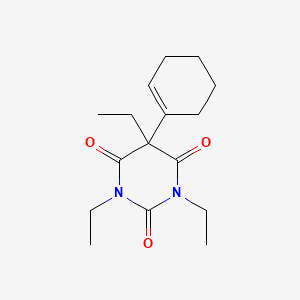

silane](/img/structure/B14573540.png)
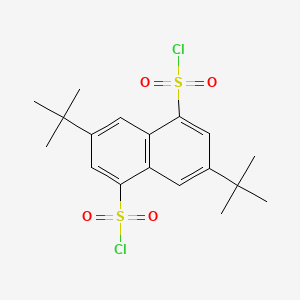

![1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14573563.png)
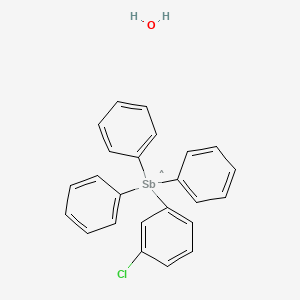
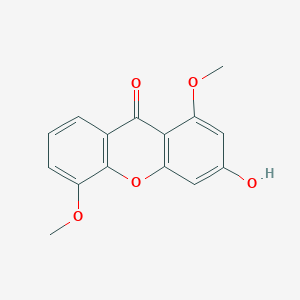
![Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile](/img/structure/B14573583.png)
![4-Piperidinemethanol, 1-[3,3-diphenyl-3-(2-pyridinyl)propyl]-4-phenyl-](/img/structure/B14573614.png)
